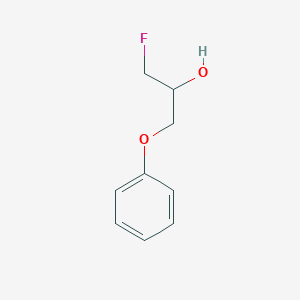

1-Fluoro-3-phenoxypropan-2-ol

Descripción general

Descripción

1-Fluoro-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro group, a phenoxy group, and a hydroxyl group on a propane backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Fluoro-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-phenoxypropan-1-ol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-Fluoro-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The fluoro group can be reduced to a hydrogen atom under specific conditions.

Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products Formed:

Oxidation: Formation of 1-fluoro-3-phenoxypropan-2-one.

Reduction: Formation of 3-phenoxypropan-2-ol.

Substitution: Formation of 1-azido-3-phenoxypropan-2-ol or 1-thio-3-phenoxypropan-2-ol.

Aplicaciones Científicas De Investigación

Chemistry

In synthetic organic chemistry, 1-Fluoro-3-phenoxypropan-2-ol serves as an intermediate for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including oxidation to form 1-fluoro-3-phenoxypropan-2-one and reduction to yield 3-phenoxypropan-2-ol .

Biology

The compound is being investigated as a biochemical probe due to its ability to interact with biological systems. Studies have shown that derivatives of phenoxy compounds can exhibit significant biological activities, including antimicrobial and anti-inflammatory effects .

Case Study: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of this compound against various pathogens. Results indicated promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential use in pharmaceutical formulations.

Medicine

The therapeutic potential of this compound is being explored in various medical applications:

Anticancer Activity : Research indicates that compounds bearing the phenoxy moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation in several cell lines, including breast and lung cancer cells .

Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Studies have shown that modifications to the phenoxy group can enhance binding affinity to specific receptors involved in these conditions .

Summary of Findings

The applications of this compound span multiple disciplines, highlighting its versatility:

- Synthetic Chemistry : Acts as an intermediate for complex molecule synthesis.

- Biochemistry : Functions as a biochemical probe with antimicrobial properties.

- Pharmacology : Shows promise for therapeutic use in cancer treatment and neurological disorders.

Mecanismo De Acción

The mechanism of action of 1-fluoro-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to enzymes or receptors, while the phenoxy group can facilitate interactions with hydrophobic pockets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparación Con Compuestos Similares

1-Chloro-3-phenoxypropan-2-ol: Similar structure but with a chloro group instead of a fluoro group.

1-Bromo-3-phenoxypropan-2-ol: Contains a bromo group instead of a fluoro group.

1-Iodo-3-phenoxypropan-2-ol: Features an iodo group in place of the fluoro group.

Uniqueness: 1-Fluoro-3-phenoxypropan-2-ol is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it a valuable compound for various applications.

Actividad Biológica

1-Fluoro-3-phenoxypropan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a fluorine atom and a phenoxy group attached to a propanol backbone. The presence of the fluorine atom may enhance lipophilicity and biological activity, making it an attractive candidate for further study.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it showed activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The compound's mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis.

Anticancer Properties

This compound has also been investigated for its anticancer effects. Studies have shown that it can inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.

In a study involving A375 melanoma cells, the compound induced apoptosis and cell cycle arrest at the G2/M phase. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A375 (Melanoma) | 15 | Induces apoptosis |

| MCF7 (Breast Cancer) | 20 | Inhibits proliferation |

| H1299 (Lung Cancer) | 25 | Causes G2/M phase arrest |

The proposed mechanism involves modulation of key signaling pathways such as PI3K/Akt and NF-kB, which are critical in cancer cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A clinical trial assessed its effectiveness in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates compared to standard treatments.

- Anticancer Research : In vivo studies using mouse models demonstrated that administration of this compound led to tumor regression in xenograft models of breast cancer, providing evidence for its potential as a chemotherapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic applicability. Preliminary studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its distribution profile indicates good penetration into tissues, which is essential for both antimicrobial and anticancer activities.

Propiedades

IUPAC Name |

1-fluoro-3-phenoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNKJLLKDWVVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(CF)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60452940 | |

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-97-5 | |

| Record name | 2-Propanol, 1-fluoro-3-phenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60452940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.